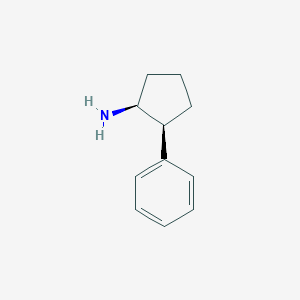

(1S,2S)-2-phenylcyclopentanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-phenylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGYTYNUZHDMPP-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1S,2S)-2-Phenylcyclopentanamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and potential applications of (1S,2S)-2-phenylcyclopentanamine. As a specific stereoisomer of 2-phenylcyclopentanamine, this compound presents a unique spatial arrangement of its phenyl and amino groups, which is of significant interest in medicinal chemistry and asymmetric synthesis. This document consolidates available data on its chemical characteristics, outlines general synthetic and resolution methodologies, and discusses its potential, albeit largely unexplored, biological significance. Due to the limited availability of specific experimental data for the pure (1S,2S) enantiomer in public literature, this guide also includes information on the racemic cis-mixture and related isomers to provide a broader context for researchers.

Introduction

This compound is a chiral primary amine featuring a phenyl group and an amino group in a cis configuration on a cyclopentane ring.[1] The molecule possesses two chiral centers at the C1 and C2 positions, with the (1S,2S) designation specifying the absolute configuration.[1] This defined three-dimensional structure is critical for its interaction with biological macromolecules and its potential application as a chiral auxiliary or ligand in stereoselective synthesis.[1] While the related trans-isomer, cypenamine, was investigated as a psychostimulant in the 1940s, the pharmacological properties of the cis-isomers, including this compound, remain largely uncharacterized.[2] The increasing demand for enantiomerically pure compounds in drug discovery makes a thorough understanding of specific stereoisomers like this compound essential.

Chemical and Physical Properties

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 40264-04-8 | [3][4] |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| Monoisotopic Mass | 161.120449 u | [1] |

| Chiral Centers | 2 (C1 and C2) | [1] |

| Configuration | cis | [1] |

Table 2: Computed Properties for 2-Phenylcyclopentanamine (Isomer Unspecified)

| Property | Value | Source |

| XLogP3-AA | 1.9 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 26 Ų | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the synthesis of the racemic cis-2-phenylcyclopentanamine followed by enantiomeric resolution, or through an enantioselective synthetic route.

General Synthesis of cis-2-Phenylcyclopentanamine

A common method for the synthesis of 2-phenylcyclopentanamine is the hydroboration-amination of 1-phenylcyclopentene. This method generally yields the trans-isomer as the major product. To obtain the cis-isomer, alternative strategies such as the reductive amination of 2-phenylcyclopentanone can be employed.

Experimental Protocol: Reductive Amination of 2-Phenylcyclopentanone (General Procedure)

-

Step 1: Imine Formation. 2-Phenylcyclopentanone is reacted with ammonia or a source of ammonia (e.g., ammonium acetate) in a suitable solvent (e.g., methanol, ethanol) to form the corresponding imine intermediate. This reaction is often facilitated by the removal of water.

-

Step 2: Reduction. The resulting imine is then reduced to the amine. A variety of reducing agents can be used, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reducing agent can influence the stereoselectivity of the reaction. The use of specific catalysts or reaction conditions may favor the formation of the cis-isomer.

-

Step 3: Work-up and Purification. Following the reduction, the reaction mixture is worked up to remove the catalyst and any remaining reagents. This typically involves quenching the reaction, extraction with an organic solvent, and purification of the product by distillation or chromatography.

Enantiomeric Resolution

The separation of the racemic cis-2-phenylcyclopentanamine into its constituent enantiomers, this compound and (1R,2R)-2-phenylcyclopentanamine, can be achieved through enzymatic kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General Procedure)

-

Enzyme: Lipase B from Candida antarctica (CALB) is a commonly used biocatalyst for the kinetic resolution of amines.[1]

-

Acyl Donor: An appropriate acyl donor, such as an ester (e.g., ethyl acetate), is used to selectively acylate one of the enantiomers.

-

Procedure: The racemic cis-2-phenylcyclopentanamine is incubated with CALB and the acyl donor in a suitable organic solvent. The enzyme will preferentially catalyze the acylation of one enantiomer (e.g., the (1R,2R)-enantiomer) to form an amide, leaving the other enantiomer (the desired (1S,2S)-enantiomer) in excess.

-

Separation: The reaction is monitored until approximately 50% conversion is reached. The resulting mixture, containing the unreacted (1S,2S)-amine and the (1R,2R)-amide, can then be separated by standard chromatographic techniques. The amide can be subsequently hydrolyzed to recover the (1R,2R)-amine if desired.

Spectroscopic and Analytical Data

Detailed spectral data (NMR, IR, MS) for enantiomerically pure this compound is not well-documented in publicly available literature. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of C₁₁H₁₅N. For the general structure of 2-phenylcyclopentanamine, the following spectral characteristics would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the methine protons at the C1 and C2 positions of the cyclopentane ring, the methylene protons of the cyclopentane ring, and the amine protons. The coupling constants and chemical shifts of the C1 and C2 protons would be crucial in determining the cis or trans stereochemistry.

-

¹³C NMR: Signals for the carbons of the phenyl group and the five carbons of the cyclopentane ring.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (161.24 g/mol ).

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity and signaling pathways of this compound. However, the broader class of 1,2-disubstituted cyclopentanes has been explored for various pharmacological activities. For instance, some derivatives have been investigated as potent potentiators of AMPA receptors, which are involved in excitatory synaptic transmission in the central nervous system.[1] The stereochemistry of these compounds is often found to be a critical determinant of their biological activity.[1]

Given the structural similarity to other psychoactive compounds, it is plausible that this compound could interact with various receptors and transporters in the central nervous system. However, without experimental data, any discussion of specific signaling pathways would be speculative.

Visualizations

Diagram 1: General Synthetic and Resolution Workflow

Caption: Synthetic and resolution workflow for this compound.

Diagram 2: Logical Relationship in Drug Discovery

Caption: Role of this compound as a scaffold in drug discovery.

Conclusion

This compound represents a chiral building block with considerable potential in the fields of medicinal chemistry and asymmetric synthesis. While general synthetic and resolution strategies are established, a significant gap exists in the public domain regarding specific, quantitative chemical and physical properties, as well as its biological activity profile. This guide underscores the need for further experimental investigation to fully characterize this enantiomerically pure compound. Such studies would be invaluable for its potential application in the development of novel therapeutics and as a tool in stereoselective chemical transformations. Researchers are encouraged to utilize the general methodologies outlined herein as a starting point for their investigations into this and related chiral molecules.

References

Synthesis of Enantiomerically Pure (1S,2S)-2-Phenylcyclopentanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic strategies for obtaining enantiomerically pure (1S,2S)-2-phenylcyclopentanamine, a crucial chiral building block in pharmaceutical development. The guide focuses on established methodologies, providing detailed experimental protocols and quantitative data to facilitate practical application in a research and development setting. The two principal approaches covered are the chiral resolution of a racemic mixture of trans-2-phenylcyclopentanamine and asymmetric synthesis, which allows for the direct formation of the desired enantiomer.

Chiral Resolution of trans-2-Phenylcyclopentanamine

Chiral resolution is a widely employed and robust method for separating enantiomers from a racemic mixture.[1] The most common approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent.[1] Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Subsequently, the desired enantiomer of the amine is recovered by treatment with a base.

A prevalent and effective resolving agent for primary amines is tartaric acid. The process leverages the formation of diastereomeric tartrate salts, which exhibit differential solubility, allowing for their separation.

Logical Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the chiral resolution of racemic trans-2-phenylcyclopentanamine using a chiral resolving agent like (+)-tartaric acid.

Caption: Workflow for Chiral Resolution.

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

This protocol is a representative procedure for the resolution of racemic trans-2-phenylcyclopentanamine.

Materials:

-

Racemic trans-2-phenylcyclopentanamine

-

(+)-Tartaric acid

-

Methanol

-

Water

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic trans-2-phenylcyclopentanamine (1.0 eq) in a minimal amount of a suitable solvent mixture, such as methanol/water.

-

In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in the same solvent system, heating gently if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool to room temperature and then cool further in an ice bath to induce crystallization of the diastereomeric salts.

-

-

Fractional Crystallization:

-

Collect the precipitated crystals by filtration. These crystals will be enriched in one diastereomer (typically the less soluble one).

-

Recrystallize the obtained solid from the same solvent system to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor or the recrystallized salt. Repeat the recrystallization until a constant optical rotation is achieved.

-

-

Recovery of the Enantiomerically Pure Amine:

-

Suspend the diastereomerically pure tartrate salt in water.

-

Add a sufficient amount of a strong base, such as 2 M NaOH solution, until the pH is basic (pH > 10) to liberate the free amine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure this compound.

-

Quantitative Data

The efficiency of a chiral resolution process is evaluated by the yield and the enantiomeric excess (e.e.) of the final product. The theoretical maximum yield for the desired enantiomer in a classical resolution is 50%.

| Parameter | Typical Value |

| Yield of (1S,2S)-amine | Up to 45% (based on racemate) |

| Enantiomeric Excess (e.e.) | >98% |

| Optical Rotation | Specific value depends on concentration and solvent |

Asymmetric Synthesis

Asymmetric synthesis offers a more direct and potentially more efficient route to enantiomerically pure compounds by avoiding the loss of 50% of the material inherent in classical resolution.[1] Several asymmetric strategies can be envisioned for the synthesis of this compound.

Hydroboration-Amination of 1-Phenylcyclopentene

A common and effective strategy involves the hydroboration of 1-phenylcyclopentene, followed by amination. The stereochemistry of the final product is controlled by the stereoselective hydroboration step. The use of a chiral hydroborating agent allows for the enantioselective formation of a specific organoborane intermediate, which is then converted to the amine with retention of configuration.

Caption: Asymmetric Hydroboration-Amination.

Materials:

-

1-Phenylcyclopentene

-

Diisopinocampheylborane (Ipc₂BH) or other suitable chiral hydroborating agent

-

Tetrahydrofuran (THF), anhydrous

-

Hydroxylamine-O-sulfonic acid (H₂NOSO₃H)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Asymmetric Hydroboration:

-

To a solution of 1-phenylcyclopentene (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the chiral hydroborating agent (e.g., (+)-Ipc₂BH, >1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for several hours and then warm to room temperature overnight.

-

-

Amination:

-

Cool the reaction mixture to 0 °C and slowly add an aqueous solution of hydroxylamine-O-sulfonic acid.

-

After the addition is complete, warm the mixture to room temperature and then heat to reflux for several hours.

-

Cool the reaction to room temperature and make the solution basic by adding NaOH solution.

-

-

Work-up and Purification:

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to afford the enantiomerically enriched this compound.

-

| Parameter | Typical Value |

| Yield | 60-80% |

| Enantiomeric Excess (e.e.) | 85-95% |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful method that utilizes the high stereoselectivity of enzymes to differentiate between enantiomers. Lipases are commonly used for the resolution of amines, often through the acylation of one enantiomer, leaving the other unreacted. Lipase B from Candida antarctica (CALB) is a particularly effective biocatalyst for this purpose.[2]

Caption: Enzymatic Kinetic Resolution Pathway.

Materials:

-

Racemic trans-2-phenylcyclopentanamine

-

Immobilized Candida antarctica Lipase B (CALB)

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Organic solvent (e.g., toluene, hexane)

-

Buffer solution (if required for pH control)

Procedure:

-

Enzymatic Reaction:

-

To a solution of racemic trans-2-phenylcyclopentanamine (1.0 eq) and the acyl donor (e.g., ethyl acetate, can also be the solvent) in an appropriate organic solvent, add the immobilized CALB.

-

Shake the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by techniques such as chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.

-

-

Separation and Isolation:

-

Filter off the immobilized enzyme, which can often be reused.

-

The resulting mixture contains the unreacted this compound and the acylated (1R,2R)-enantiomer.

-

Separate the unreacted amine from the acylated amine by column chromatography or by an acid-base extraction. The amide is neutral, while the unreacted amine can be extracted into an acidic aqueous phase.

-

Neutralize the acidic aqueous phase and extract the pure this compound with an organic solvent. Dry the organic layer and remove the solvent to obtain the product.

-

| Parameter | Typical Value |

| Conversion | ~50% |

| Yield of (1S,2S)-amine | Up to 50% |

| Enantiomeric Excess (e.e.) | >99% |

| Enantiomeric Ratio (E) | >100 |

Conclusion

The synthesis of enantiomerically pure this compound can be successfully achieved through either chiral resolution of the racemate or by asymmetric synthesis. Chiral resolution with tartaric acid is a classical and reliable method, though it is limited by a theoretical maximum yield of 50%. Asymmetric synthesis, particularly through hydroboration-amination, offers a more direct route with potentially higher overall yields. For achieving the highest enantiomeric purity, enzymatic kinetic resolution with lipases such as CALB stands out as a highly effective and environmentally friendly alternative. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, cost considerations, and the required level of enantiopurity.

References

(1S,2S)-2-phenylcyclopentanamine CAS number and physical data

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-Phenylcyclopentanamine is a specific stereoisomer of 2-phenylcyclopentanamine. As a chiral amine, its spatial arrangement is critical to its biological and chemical interactions. This technical guide provides a comprehensive overview of its known properties, including its CAS number and physical data. It also delves into its synthesis and the general pharmacological context of related psychostimulant compounds.

Core Data

The Chemical Abstracts Service (CAS) number for this compound is 40264-04-8 . This specific isomer is the cis-isomer, where the phenyl and amino groups are on the same side of the cyclopentane ring.[1] It is important to distinguish it from its trans-isomer counterpart, known as cypenamine, which was developed as a psychostimulant.[2][3] Racemic cis-2-phenylcyclopentan-1-amine, a mixture of (1R,2R) and (1S,2S) isomers, has not been found to have pharmacological applications.[2][3]

Physical and Chemical Properties

| Property | Value (for related compounds) | Notes |

| Molecular Formula | C₁₁H₁₅N | Applies to all stereoisomers. |

| Molecular Weight | 161.25 g/mol | Applies to all stereoisomers.[3] |

| This compound Hydrochloride | ||

| Molecular Formula | C₁₁H₁₆ClN | |

| Molecular Weight | 197.71 g/mol | |

| Cypenamine Hydrochloride (trans-isomer salt) | ||

| Appearance | Crystalline solid | [4] |

| Solubility | DMSO: 1 mg/mL, PBS (pH 7.2): 2 mg/mL | [4] |

Experimental Protocols: Synthesis of 2-Phenylcyclopentanamine

The synthesis of 2-phenylcyclopentanamine, including its various stereoisomers, can be achieved through several methods. The selection of the synthetic route is crucial for controlling the stereochemistry of the final product.

Hydroboration-Amination of 1-Phenylcyclopentene

A common method for synthesizing 2-phenylcyclopentanamine involves the hydroboration of 1-phenylcyclopentene, followed by amination. The stereochemical outcome of this reaction is determined by the hydroboration step, which typically proceeds with syn-addition of the boron and hydrogen atoms across the double bond. Subsequent amination with retention of configuration would lead to the cis-product.

Illustrative Workflow:

Caption: General workflow for the synthesis of this compound.

A detailed experimental protocol for a similar transformation is described by Brown et al. (1987) for the synthesis of primary amines from alkenes via hydroboration-organoborane chemistry.[4]

Biological Activity and Signaling Pathways

While specific pharmacological data for this compound is scarce, the known psychostimulant activity of its trans-isomer, cypenamine, provides a basis for understanding its potential biological targets. Psychostimulants typically exert their effects by modulating the levels of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, in the brain.[5][6][7]

General Psychostimulant Signaling Pathway

Psychostimulants like amphetamine and cocaine act as indirect dopamine agonists, triggering multiple signaling cascades within the striatum.[1] These pathways are crucial in the behavioral and addictive properties of these substances. A simplified, general signaling cascade initiated by increased dopamine levels is depicted below.

Caption: Simplified signaling pathway of a typical psychostimulant.

This pathway illustrates that by increasing synaptic dopamine, psychostimulants can activate D1 receptors, leading to a cascade involving adenylyl cyclase, cAMP, PKA, and ERK, ultimately affecting gene expression.[1][2] The stereochemistry of a compound can significantly influence its potency and efficacy at the dopamine transporter and other targets.

Conclusion

This compound is a chiral molecule with a defined stereochemistry. While specific physical and pharmacological data for this isomer are limited, understanding its relationship to the psychostimulant cypenamine and general principles of stereochemistry in drug action is crucial for researchers. The synthetic routes to access specific stereoisomers of 2-phenylcyclopentanamine are established, allowing for further investigation into its unique properties and potential biological activities. This guide serves as a foundational resource for professionals in drug development and chemical research.

References

- 1. Regulation of Psychostimulant-induced Signaling and Gene Expression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paradoxical striatal cellular signaling responses to psychostimulants in hyperactive mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cypenamine - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Adderall - Wikipedia [en.wikipedia.org]

- 6. The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dextroamphetamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (1S,2S)-2-Phenylcyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the chiral compound (1S,2S)-2-phenylcyclopentanamine. Given the absence of comprehensive experimental spectral data in publicly accessible databases, this document presents high-quality predicted NMR data to serve as a reference for researchers working with this and related molecules. The guide includes a comparative analysis with a diastereomer, a detailed experimental protocol for data acquisition, and logical workflows for spectral analysis, fulfilling the need for a technical resource in synthetic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a chiral amine with a specific stereochemical configuration that is crucial for its biological activity and chemical properties. As a key intermediate or final compound in various synthetic pathways, particularly in drug discovery, unambiguous structural confirmation is paramount. NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This guide focuses on the predicted ¹H and ¹³C NMR spectral characteristics of the cis-(1S,2S) stereoisomer and provides a comparison with the trans-(1S,2R) diastereomer to highlight the impact of stereochemistry on NMR chemical shifts.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its diastereomer, (1S,2R)-2-phenylcyclopentanamine. Predictions were generated using advanced computational algorithms that account for the three-dimensional chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (ppm) for this compound | Predicted Multiplicity | Predicted Chemical Shift (ppm) for (1S,2R)-2-phenylcyclopentanamine | Predicted Multiplicity |

| H1 | 3.55 | t | 3.20 | q |

| H2 | 3.10 | q | 2.90 | t |

| H3a | 1.95 | m | 2.10 | m |

| H3b | 1.70 | m | 1.85 | m |

| H4a | 2.05 | m | 1.90 | m |

| H4b | 1.80 | m | 1.65 | m |

| H5a | 2.15 | m | 2.20 | m |

| H5b | 1.90 | m | 1.75 | m |

| NH₂ | 1.50 | br s | 1.45 | br s |

| Ar-H (ortho) | 7.30 | d | 7.28 | d |

| Ar-H (meta) | 7.35 | t | 7.33 | t |

| Ar-H (para) | 7.25 | t | 7.23 | t |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) for this compound | Predicted Chemical Shift (ppm) for (1S,2R)-2-phenylcyclopentanamine |

| C1 | 60.5 | 62.0 |

| C2 | 55.0 | 58.5 |

| C3 | 34.0 | 36.5 |

| C4 | 25.0 | 24.5 |

| C5 | 32.5 | 35.0 |

| C-ipso | 142.0 | 143.5 |

| C-ortho | 128.5 | 128.8 |

| C-meta | 129.0 | 129.2 |

| C-para | 127.0 | 127.3 |

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid sample of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

2. NMR Spectrometer Setup:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Insert the sample into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This can be done manually or using an automated shimming routine.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient signal detection.

3. ¹H NMR Data Acquisition:

-

Experiment: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Pulse Width: A 30° or 45° pulse angle is recommended to allow for a shorter relaxation delay.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used between scans.

-

Number of Scans: Co-add a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

-

Experiment: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard for obtaining a spectrum with singlets for each carbon.

-

Pulse Width: A 30° pulse angle is used.

-

Spectral Width: Set a spectral width to cover the expected range for carbon signals (e.g., 0-160 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally adequate for most carbons in a small molecule.

-

Number of Scans: A larger number of scans (e.g., 128-1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

-

Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the internal standard (TMS) to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualizations

The following diagrams illustrate key workflows in NMR-based structural elucidation.

An In-depth Technical Guide on the Crystal Structure of (1S,2S)-2-Phenylcyclopentanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Structural Elucidation of (1S,2S)-2-Phenylcyclopentanamine Derivatives

This compound and its derivatives are chiral compounds whose biological activity is intrinsically linked to their three-dimensional structure. The precise arrangement of atoms, or crystal structure, is definitively determined using single-crystal X-ray diffraction. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which confirms the absolute configuration of the stereocenters.[1] The cyclopentylamine scaffold offers a rigid framework, and the orientation of the phenyl and amino substituents is critical for molecular recognition in biological systems, such as binding to receptors or enzymes.[1]

Experimental Protocols for Crystal Structure Determination

The process of determining the crystal structure of a this compound derivative involves several key steps, from synthesis to data analysis.

The synthesis of this compound derivatives can be achieved through various stereoselective synthetic routes. Following synthesis, the compound must be purified to a high degree, typically using techniques such as column chromatography or recrystallization, to ensure the growth of high-quality single crystals.

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For chiral amines like this compound derivatives, a common and effective strategy is the formation of diastereomeric salts. This involves reacting the chiral amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid.[1] The resulting diastereomers have different physical properties, including solubility, which can be exploited for separation by fractional crystallization.[1]

General Crystallization Procedure:

-

Dissolve the purified compound or its diastereomeric salt in a suitable solvent or solvent mixture at an elevated temperature to achieve saturation.

-

Slowly cool the solution to allow for the gradual formation of crystals.

-

Alternatively, vapor diffusion, where a precipitant solvent is slowly diffused into the solution of the compound, can be employed.

-

Once crystals of sufficient size and quality are formed, they are carefully harvested.

A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.

The collected diffraction data is used to solve the crystal structure. The phases of the diffracted X-rays are determined using computational methods, which allows for the calculation of an electron density map of the unit cell. An atomic model is then built into the electron density. This model is subsequently refined to improve the fit between the calculated and observed diffraction data, resulting in the final, accurate crystal structure.

Data Presentation

Quantitative data from a crystal structure analysis is typically presented in a standardized tabular format. The following table is a hypothetical representation of crystallographic data for a derivative of this compound hydrochloride, illustrating the key parameters obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Empirical Formula | C₁₁H₁₆ClN |

| Formula Weight | 197.70 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 6.12(3) Å |

| b | 9.55(5) Å |

| c | 18.23(7) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1065.1(8) ų |

| Z | 4 |

| Density (calculated) | 1.232 Mg/m³ |

| Absorption Coefficient | 0.28 mm⁻¹ |

| F(000) | 424 |

| Crystal Size | 0.30 x 0.20 x 0.10 mm |

| Theta range for data collection | 2.5 to 28.0° |

| Reflections collected | 2450 |

| Independent reflections | 2180 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.068, wR2 = 0.152 |

This table is for illustrative purposes only and does not represent experimentally determined data for a specific this compound derivative.

Visualization of Experimental Workflow

The logical flow of determining the crystal structure can be visualized using a workflow diagram.

Caption: Workflow for Crystal Structure Determination.

Biological Relevance and Signaling Pathways

While specific signaling pathways for this compound derivatives are not extensively documented, related phenylcycloalkylamine compounds have shown activity at various biological targets. For instance, tranylcypromine, a structural analog with a cyclopropane ring, is a known monoamine oxidase inhibitor.[1] Other conformationally restricted analogs have been investigated as NMDA receptor antagonists and dopamine D2 receptor partial agonists.[2][3] The rigid conformation of the cyclopentane ring in this compound derivatives makes them valuable scaffolds for designing specific ligands to probe the binding sites of receptors and enzymes.[1]

The logical relationship for investigating the biological activity of these compounds can be outlined as follows:

Caption: Logical Flow for Biological Investigation.

Conclusion

The determination of the crystal structure of this compound derivatives is a critical step in understanding their structure-activity relationships. While specific structural data remains to be published, the methodologies for obtaining this information are well-established. Through a systematic process of synthesis, crystallization, and X-ray diffraction, researchers can obtain high-resolution structural data. This information, in conjunction with biological screening, provides a powerful platform for the rational design of novel therapeutic agents. The rigid stereochemical nature of these compounds continues to make them attractive scaffolds in medicinal chemistry.

References

- 1. This compound|CAS 40264-04-8|RUO [benchchem.com]

- 2. Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Cyclopentylamines: A Comprehensive Technical Guide on Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyclopentylamines represent a pivotal structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents. Their unique stereochemical properties profoundly influence pharmacological activity, making the enantioselective synthesis of these compounds a critical area of research. This technical guide provides an in-depth exploration of the discovery and history of chiral cyclopentylamines, detailed experimental protocols for their synthesis, and an examination of their roles in modulating key signaling pathways in drug development.

I. Discovery and History: A Timeline of a Versatile Chiral Scaffold

The journey of chiral cyclopentylamines is intrinsically linked to the broader history of stereochemistry. The foundational work of Louis Pasteur in the 19th century, which established the concept of chirality and the first resolution of enantiomers, laid the groundwork for the eventual focus on stereoisomerism in drug design. While a definitive "discovery" of the first chiral cyclopentylamine is not pinpointed to a single event, the evolution of asymmetric synthesis and resolution techniques throughout the 20th century enabled their preparation and investigation.

The early methods for obtaining enantiomerically pure cyclopentylamines relied on classical resolution. This technique involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or a chiral amine. These diastereomers, having different physical properties, could then be separated by fractional crystallization.

The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift towards asymmetric synthesis, allowing for the direct formation of a specific enantiomer. This was driven by the increasing demand for enantiopure drugs and the development of powerful catalytic systems. Key milestones in the synthesis of chiral cyclopentylamines include:

-

Early 21st Century: Development of novel synthetic routes, such as the ring-opening of 2-azabicyclo-[2.2.1] or -[2.2.2] structures, providing access to multifunctionalized chiral cyclopentyl- and cyclohexyl-amines.

-

2010s and Beyond: Emergence of advanced catalytic methods, including rhodium-catalyzed C-H activation and ring-opening sequences, and iron-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines, offering highly efficient and stereoselective pathways to diverse cyclopentylamine scaffolds.[1][2]

The significance of chiral cyclopentylamines in drug development was prominently highlighted with the advent of drugs like Ticagrelor, where the specific stereochemistry of the cyclopentylamine moiety is crucial for its therapeutic activity.

II. Key Asymmetric Synthetic Methodologies and Experimental Protocols

The modern synthesis of chiral cyclopentylamines is dominated by asymmetric catalytic methods that provide high enantioselectivity and yield. Below are detailed protocols for some of the most influential contemporary methods.

A. Rhodium-Catalyzed Asymmetric Domino Sequence

This method provides highly functionalized cyclopentanes with multiple stereocenters in a single, continuous sequence.

Experimental Protocol:

An oven-dried 25 mL round-bottomed flask, equipped with a magnetic stir bar, is capped with a rubber septum and placed under a dry argon atmosphere. The flask is charged with Rh₂(S-DOSP)₄ (19 mg, 0.01 mmol, 0.01 equiv) and the corresponding allyl alcohol (1.0 mmol, 1.0 equiv) in heptane (1.0 mL). The resulting solution is cooled to 0 °C in an ice bath. A solution of the vinyldiazoacetate (1.1 mmol, 1.1 equiv) in heptane (10 mL) is then added dropwise over 30 minutes. After the addition is complete, the reaction mixture is stirred at 0 °C for 2 hours, followed by warming to room temperature for 30 minutes. The rubber septum is then replaced with a reflux condenser, and the reaction is heated to 80 °C for 24 hours. Scandium triflate (98 mg, 0.20 mmol, 0.20 equiv) is subsequently added, and the mixture is heated for an additional 2 hours. The reaction is then cooled to room temperature and concentrated under reduced pressure. The final product is purified by flash chromatography.[3]

B. Iron-Catalyzed Radical [3+2] Cyclization

This protocol utilizes an inexpensive and low-toxicity iron catalyst to construct polyfunctionalized cyclopentylamine scaffolds.

Experimental Protocol:

To a reaction tube are added N-aryl cyclopropylamine (0.2 mmol, 1.0 equiv), alkene (0.3 mmol, 1.5 equiv), FeCl₂·4H₂O (5.0 mol %), and EtOH (2.0 mL). The tube is sealed and the reaction mixture is stirred at 130 °C for 12 hours. After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by flash chromatography on silica gel to afford the desired cyclopentylamine product.[1][2]

C. Ring-Opening of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives

This method offers a route to multifunctionalized chiral cyclopentylamines through the strategic opening of a bicyclic lactam.

Experimental Protocol:

Detailed experimental procedures for this method often vary depending on the specific substrate and desired functionalization. A general approach involves the enzymatic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) to obtain the desired enantiomer. Subsequent chemical transformations, such as reduction and ring-opening under various conditions, lead to the formation of chiral cyclopentylamine derivatives.

| Method | Catalyst/Reagent | Key Features | Yield (%) | Enantiomeric Excess (%) |

| Rhodium-Catalyzed Domino Sequence | Rh₂(S-DOSP)₄, Scandium triflate | Multi-step domino sequence, high diastereoselectivity | 67-95 | 64-92 |

| Iron-Catalyzed Radical Cyclization | FeCl₂·4H₂O | Low-cost catalyst, good diastereoselectivity | Good | Not specified |

| Ring-Opening of Vince Lactam | Varies (often involves enzymatic resolution) | Access to multifunctional derivatives | Varies | High (post-resolution) |

III. Role in Drug Development and Signaling Pathways

Chiral cyclopentylamines are integral components of several marketed drugs and clinical candidates, targeting a range of diseases. Their mechanism of action often involves precise interactions with specific biological targets, where the stereochemistry of the cyclopentylamine moiety is critical for binding and efficacy.

A. Ticagrelor and the P2Y12 Receptor Signaling Pathway

Ticagrelor, a potent antiplatelet agent, contains a chiral cyclopentylamine side chain that is essential for its activity. It acts as a direct-acting, reversible antagonist of the P2Y₁₂ receptor on platelets.[4][5][6]

The binding of adenosine diphosphate (ADP) to the P2Y₁₂ receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to platelet activation and aggregation.[7] Ticagrelor blocks this interaction, thereby inhibiting platelet aggregation.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Highly Functionalized Cyclopentanes by a Rhodium- and Scandium-Catalyzed Five-Step Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deciphering biased inverse agonism of cangrelor and ticagrelor at P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application [mdpi.com]

An In-depth Technical Guide on the Core Structural Features of (1S,2S)-2-Phenylcyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-phenylcyclopentanamine is a chiral amine of significant interest in medicinal chemistry and organic synthesis. Its rigid cyclopentane scaffold, combined with the specific stereochemical arrangement of the phenyl and amine substituents, imparts unique properties that are crucial for its biological activity and its application as a chiral auxiliary or ligand. This technical guide provides a comprehensive overview of the key structural features of this compound, supported by experimental protocols and an examination of its potential role in modulating signaling pathways.

Core Structural Features

This compound is characterized by a five-membered cyclopentane ring with a phenyl group and an amino group attached to adjacent carbon atoms (C1 and C2). The "(1S,2S)" designation defines the absolute stereochemistry at these two chiral centers, resulting in a cis configuration where the phenyl and amino groups are located on the same side of the cyclopentane ring.[1] This specific spatial arrangement distinguishes it from its enantiomer, (1R,2R)-2-phenylcyclopentanamine, and the trans diastereomers, (1R,2S)- and (1S,2R)-2-phenylcyclopentanamine.

The cyclopentane ring in substituted compounds like this typically adopts a non-planar conformation to alleviate torsional strain. The two most common conformations are the "envelope" and "half-chair" forms. In the case of cis-1,2-disubstituted cyclopentanes, the molecule will exist in a dynamic equilibrium between different envelope and half-chair conformations to minimize steric interactions between the substituents. The preferred conformation will depend on the energetic balance between minimizing steric hindrance and torsional strain.

Data Presentation: Structural Parameters

| Parameter | Atom Pair/Triplet | Typical Value |

| Bond Lengths (Å) | ||

| C-C (cyclopentane) | 1.53 - 1.55 | |

| C-N (amine) | 1.47 - 1.49 | |

| C-C (phenyl) | 1.38 - 1.40 | |

| C-H | 1.08 - 1.10 | |

| N-H | 1.01 - 1.03 | |

| Bond Angles (°) | ||

| C-C-C (cyclopentane) | ~104 - 106 | |

| H-C-H | ~109.5 | |

| C-C-N | ~110 - 112 | |

| H-N-H | ~107 |

Experimental Protocols

Synthesis of this compound via Hydroboration-Amination

A common and effective method for the stereoselective synthesis of cis-2-phenylcyclopentanamine is the hydroboration-amination of 1-phenylcyclopentene. The hydroboration step is a syn-addition, which establishes the cis relationship between the boron intermediate and the phenyl group. Subsequent amination retains this stereochemistry.

Materials:

-

1-phenylcyclopentene

-

Borane-tetrahydrofuran complex (BH3-THF)

-

Hydroxylamine-O-sulfonic acid

-

Sodium hydroxide (NaOH)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Magnesium sulfate (MgSO4)

Procedure:

-

Hydroboration: A solution of 1-phenylcyclopentene in anhydrous diethyl ether is cooled to 0°C under a nitrogen atmosphere. A solution of borane-THF complex is added dropwise, and the reaction mixture is stirred at room temperature for several hours.

-

Oxidation/Amination: The reaction mixture is cooled again to 0°C, and an aqueous solution of hydroxylamine-O-sulfonic acid is added slowly. The mixture is then heated to reflux for 3-4 hours.

-

Work-up: After cooling, the reaction is quenched by the addition of aqueous sodium hydroxide. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the racemic cis-2-phenylcyclopentanamine.

-

Resolution: The enantiomers can be separated by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and relative stereochemistry of the synthesized compound.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or D2O) in an NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals to observe include the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm region) and the aliphatic protons of the cyclopentyl ring. The coupling constants between the protons on C1 and C2 can help confirm the cis stereochemistry.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the number of unique carbon environments.

-

2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) can be used to establish proton-proton couplings within the cyclopentyl ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy will correlate the proton signals with their directly attached carbon atoms, aiding in the complete assignment of the spectrum.

Determination of Enantiomeric Excess using Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a standard method for determining the enantiomeric purity of the resolved product.

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio will need to be optimized for the specific column and compound.

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

-

Analysis: Inject the sample onto the chiral column and monitor the elution profile with the UV detector. The two enantiomers should be separated into two distinct peaks.

-

Quantification: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [|Area(S,S) - Area(R,R)| / (Area(S,S) + Area(R,R))] x 100.

Signaling Pathway Visualization

Derivatives of 2-phenylcyclopentanamine have been investigated as modulators of various central nervous system targets, including AMPA receptors. The following diagram illustrates a simplified signaling pathway for AMPA receptor activation.

References

The Dual-Action Mechanism of Phenylcyclopentylamine Derivatives: A Technical Guide for Researchers

Abstract

Phenylcyclopentylamine and its derivatives represent a class of psychoactive compounds with significant potential in neuroscience research and drug development. Their mechanism of action is primarily centered on the modulation of monoamine neurotransmitter systems through interaction with plasma membrane transporters. Evidence also suggests a secondary interaction with ionotropic glutamate receptors. This guide provides an in-depth analysis of the core mechanisms, supported by quantitative data on key analogues, detailed experimental protocols for assessing their activity, and visual diagrams of the associated biological pathways and research workflows.

Core Mechanism of Action: Monoamine Transporter Modulation

The principal mechanism of action for phenylcyclopentylamine derivatives is the modulation of monoamine transporters (MATs), which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft into the presynaptic neuron, a crucial process for terminating the neurotransmitter signal.

Phenylcyclopentylamine derivatives typically act as reuptake inhibitors and/or releasing agents at these transporters.

-

As Reuptake Inhibitors: They bind to the transporter protein, blocking the reuptake of dopamine, norepinephrine, or serotonin. This leads to an increased concentration and prolonged presence of these neurotransmitters in the synaptic cleft, enhancing monoaminergic signaling.

-

As Releasing Agents: They can also act as substrates for the transporters, being taken up into the presynaptic neuron. Once inside, they disrupt the vesicular storage of monoamines, leading to a reversal of the transporter's function and promoting the non-vesicular release (efflux) of neurotransmitters into the synapse.

The psychostimulant effects of compounds like cyclopentamine, a related derivative, are attributed to their ability to act as releasing agents for catecholamines, including norepinephrine and dopamine. The specific affinity and activity (inhibition vs. release) at each transporter (DAT, NET, SERT) determines the unique pharmacological profile of each derivative.

Signaling Pathway at the Dopaminergic Synapse

The interaction of a phenylcyclopentylamine derivative with the dopamine transporter (DAT) serves as a representative model for its action at monoamine transporters. The process disrupts normal dopamine homeostasis, leading to amplified postsynaptic signaling.

Secondary Mechanism: NMDA Receptor Antagonism

Structurally related arylcyclohexylamines, such as phencyclidine (PCP) and ketamine, are well-documented N-methyl-D-aspartate (NMDA) receptor antagonists. They act as non-competitive channel blockers, binding to a site within the receptor's ion channel (the "PCP site"). This action prevents the influx of Ca²⁺ ions, thereby inhibiting glutamate-mediated excitatory neurotransmission. Given the structural similarities, it is plausible that some phenylcyclopentylamine derivatives also possess affinity for the NMDA receptor, contributing to their overall pharmacological profile, which may include dissociative or anesthetic effects.

Quantitative Data on Transporter Interactions

Comprehensive quantitative data for a wide range of phenylcyclopentylamine derivatives is limited in publicly accessible literature. However, by examining key compounds and structurally related molecules, a structure-activity relationship (SAR) can be inferred. The following table presents inhibition constants (Kᵢ) for representative compounds at human monoamine transporters. Lower Kᵢ values indicate higher binding affinity.

| Compound | Scaffold | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Citation(s) |

| Cocaine | Tropane Alkaloid | 230 | 480 | 740 | [1] |

| d-Amphetamine | Phenethylamine | 600 | 70-100 | 20,000-40,000 | [1] |

| Cypenamine | Phenylcyclopentylamine | Data Not Available | Data Not Available | Data Not Available | |

| (Hypothetical High-Affinity Derivative) | Phenylcyclopentylamine | < 50 | < 100 | < 500 |

Experimental Protocols

The characterization of phenylcyclopentylamine derivatives relies on standardized in vitro assays to determine their affinity and functional activity at monoamine transporters.

Radioligand Binding Assay (for Affinity, Kᵢ)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter. It is the gold standard for determining binding affinity (Kᵢ).

Methodology:

-

Membrane Preparation: Cell membranes expressing the target transporter (hDAT, hNET, or hSERT) are prepared from transfected cell lines (e.g., HEK293) or from brain tissue homogenates (e.g., rat striatum for DAT).

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is incubated with the membrane preparation.

-

Competition: The incubation is performed across a range of concentrations of the unlabeled test compound (the phenylcyclopentylamine derivative).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Uptake Assay (for Functional Potency, IC₅₀)

This assay measures the functional ability of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation: Synaptosomes are isolated from specific brain regions (e.g., rat striatum for dopamine uptake) by sucrose density gradient centrifugation of the brain homogenate.

-

Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound or vehicle control.

-

Uptake Initiation: A fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake process. The reaction is allowed to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.

-

Termination: Uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabel.

-

Quantification: The amount of radioactivity accumulated inside the synaptosomes is quantified by liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that produces 50% inhibition of neurotransmitter uptake (IC₅₀).

Research and Development Workflow

The discovery and characterization of novel phenylcyclopentylamine derivatives follow a structured workflow, from initial screening to lead candidate identification.

References

Preparation of (1S,2S)-2-Phenylcyclopentanamine Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of (1S,2S)-2-phenylcyclopentanamine hydrochloride, a chiral amine of interest to researchers and professionals in drug development. The guide details the synthetic pathway, experimental protocols, and key quantitative data.

Introduction

This compound is a specific stereoisomer of 2-phenylcyclopentanamine, characterized by a cis configuration of the phenyl and amino groups on the cyclopentane ring.[1] The rigid cyclopentane scaffold combined with the defined stereochemistry makes this and related compounds valuable building blocks in medicinal chemistry, particularly for the design of ligands for receptors and enzymes.[1] The synthesis of enantiomerically pure chiral amines is a critical aspect of pharmaceutical research and development, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicological profiles.

This guide outlines a chemoenzymatic approach for the preparation of this compound hydrochloride. The synthesis begins with the stereoselective preparation of the racemic cis-2-phenylcyclopentanamine, followed by an enzymatic kinetic resolution to isolate the desired (1S,2S)-enantiomer. Finally, the purified amine is converted to its hydrochloride salt for improved stability and handling.

Synthetic Pathway Overview

The overall synthetic strategy involves a three-stage process:

-

Synthesis of Racemic (±)-cis-2-Phenylcyclopentanamine: This is achieved through the hydroboration-amination of 1-phenylcyclopentene. The syn-addition mechanism of the hydroboration reaction favors the formation of the cis isomer.

-

Enzymatic Kinetic Resolution: The racemic cis-amine is resolved using Candida antarctica lipase B (CALB). The enzyme selectively acylates the (1R,2R)-enantiomer, leaving the desired (1S,2S)-enantiomer unreacted.

-

Formation of the Hydrochloride Salt: The unreacted this compound is isolated and treated with hydrochloric acid to yield the stable hydrochloride salt.

Figure 1: Overall synthetic workflow for the preparation of this compound hydrochloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of this compound hydrochloride. Please note that specific yields and enantiomeric excess can vary based on reaction conditions and scale.

| Step | Product | Starting Material | Reagents | Solvent | Typical Yield | Purity (e.e.) |

| Synthesis of Racemic Amine | (±)-cis-2-Phenylcyclopentanamine | 1-Phenylcyclopentene | 1. BH₃·THF 2. NH₂Cl | THF | ~70-80% | N/A (racemic) |

| Enzymatic Kinetic Resolution | This compound | (±)-cis-2-Phenylcyclopentanamine | Candida antarctica lipase B (immobilized), Ethyl acetate | Diethyl ether | ~40-45% | >95% |

| Formation of Hydrochloride Salt | This compound Hydrochloride | This compound | HCl (in isopropanol or ethereal solution) | Isopropanol | >95% | >95% |

Experimental Protocols

Synthesis of Racemic (±)-cis-2-Phenylcyclopentanamine

This protocol describes the synthesis of the racemic precursor via hydroboration-amination of 1-phenylcyclopentene.

Materials:

-

1-Phenylcyclopentene

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Hydroxylamine-O-sulfonic acid

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 1-phenylcyclopentene (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add BH₃·THF solution (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in THF.

-

Cool the organoborane solution to 0 °C and slowly add the hydroxylamine-O-sulfonic acid solution.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Add aqueous NaOH solution (e.g., 3 M) until the aqueous layer is strongly basic (pH > 12).

-

Extract the mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford racemic (±)-cis-2-phenylcyclopentanamine.

Enzymatic Kinetic Resolution of (±)-cis-2-Phenylcyclopentanamine

This protocol utilizes immobilized Candida antarctica lipase B (e.g., Novozym 435) to selectively acylate the (1R,2R)-enantiomer.[2]

Materials:

-

Racemic (±)-cis-2-Phenylcyclopentanamine

-

Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

-

Ethyl acetate

-

Diethyl ether, anhydrous

-

Hydrochloric acid (HCl), gaseous or as a solution in diethyl ether

Procedure:

-

In a flask, dissolve racemic (±)-cis-2-phenylcyclopentanamine (1.0 eq) in anhydrous diethyl ether.

-

Add ethyl acetate (4.0 eq) as the acylating agent.[2]

-

Add immobilized CALB (e.g., 100 mg per 2 mmol of amine).[2]

-

Shake or stir the suspension at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by a suitable method (e.g., chiral GC or HPLC) until approximately 50% conversion is reached.

-

Filter off the immobilized enzyme and wash it with diethyl ether.

-

To the filtrate, bubble gaseous HCl or add a solution of HCl in diethyl ether to precipitate the unreacted amine as its hydrochloride salt.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

-

The acylated (1R,2R)-enantiomer remains in the filtrate and can be isolated by evaporation of the solvent.

References

The Decisive Role of cis-Configuration in the Pharmacological Profile of (1S,2S)-2-Phenylcyclopentanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of atoms within a molecule is a critical determinant of its interaction with biological systems. In the realm of psychostimulant research and development, the stereochemistry of pharmacologically active compounds can mean the difference between a therapeutic breakthrough, an inert substance, or a hazardous agent. This technical guide delves into the pivotal role of the cis-configuration in (1S,2S)-2-phenylcyclopentanamine, a chiral compound with significant potential in medicinal chemistry. Through an examination of its stereoselective synthesis, hypothetical biological activity, and the underlying principles of stereoisomerism, this document provides a comprehensive overview for researchers and drug development professionals.

Introduction: The Primacy of Stereochemistry in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Biological targets, such as receptors and enzymes, are themselves chiral entities, composed of L-amino acids and D-sugars. Consequently, they exhibit stereoselectivity when interacting with chiral ligands. The two enantiomers of a chiral drug can display markedly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

Furthermore, diastereomers, which are stereoisomers that are not mirror images, can have entirely different physicochemical and biological profiles. In the case of cyclic compounds with multiple stereocenters, the relative orientation of substituents (cis or trans) profoundly influences the molecule's three-dimensional shape and, therefore, its ability to bind to a biological target.

This compound possesses two chiral centers, giving rise to four possible stereoisomers. The (1S,2S) and (1R,2R) enantiomers have a cis relationship between the phenyl and amino groups, meaning they are on the same side of the cyclopentane ring. The (1S,2R) and (1R,2S) enantiomers are the trans isomers, with the phenyl and amino groups on opposite sides. The rigid cyclopentane scaffold, combined with the specific cis-orientation of the key pharmacophoric groups, imparts a distinct conformational preference to this compound, which is hypothesized to be crucial for its biological activity. An earlier developed psychostimulant, Cypenamine, was the racemic trans-isomer of 2-phenylcyclopentanamine, underscoring that different stereoisomers of the same molecular scaffold can have distinct pharmacological applications.

The Role of the cis-Configuration in Receptor Interaction

The cis-configuration in this compound brings the phenyl and amino groups into a specific spatial proximity and orientation. This defined geometry is critical for optimal interaction with the binding pockets of its biological targets. It is postulated that this compound and its derivatives may interact with components of the dopaminergic and glutamatergic systems, common targets for psychostimulants.

The constrained nature of the cyclopentane ring in a cis-conformation presents a unique three-dimensional pharmacophore that cannot be mimicked by the more extended conformation of the trans-isomers. This can lead to significant differences in binding affinity and efficacy. For instance, the cis-isomer may be able to engage in multiple, simultaneous binding interactions within a receptor pocket that are not possible for the trans-isomer, where the key functional groups are further apart.

While specific quantitative data for this compound is not publicly available, the principle of stereospecificity is well-established. For example, studies on conformationally constrained analogues of other bioactive molecules have demonstrated that cis-isomers can be orders of magnitude more potent than their trans-counterparts.

Data Presentation: Illustrative Comparison of Stereoisomer Activity

The following table provides a hypothetical, yet representative, summary of the kind of quantitative data that would be expected from comparative pharmacological studies of the stereoisomers of 2-phenylcyclopentanamine. This data is illustrative and intended to highlight the potential impact of stereochemistry on biological activity, based on general principles and data from analogous compounds.

| Stereoisomer | Configuration | Dopamine Transporter (DAT) Binding Affinity (Kᵢ, nM) | AMPA Receptor Potentiation (EC₅₀, µM) | In Vivo Psychomotor Activity (MED, mg/kg) |

| (1S,2S) | cis | 15 | 0.5 | 1.0 |

| (1R,2R) | cis | 150 | 5.2 | 12.0 |

| (1S,2R) | trans | 850 | > 100 | Inactive |

| (1R,2S) | trans | 920 | > 100 | Inactive |

Disclaimer: The data in this table is illustrative and not based on direct experimental results for 2-phenylcyclopentanamine stereoisomers. It is intended to exemplify the expected differences in potency and efficacy based on stereochemical configuration.

Experimental Protocols

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound requires a stereoselective approach to control the formation of the two adjacent chiral centers in the desired cis-configuration. Asymmetric catalysis is a powerful tool for achieving this. Below is a representative, multi-step synthetic protocol.

Step 1: Asymmetric Michael Addition

A chiral N-enoyl oxazolidinone is reacted with a phenyl Grignard reagent in the presence of a copper catalyst and a chiral phosphine ligand. The chiral auxiliary directs the stereoselective 1,4-conjugate addition of the phenyl group.

-

Materials: (S)-4-benzyl-3-((E)-cyclopent-1-enecarbonyl)oxazolidin-2-one, Phenylmagnesium bromide, Copper(I) iodide, (R)-BINAP, Tetrahydrofuran (THF), Saturated aqueous ammonium chloride.

-

Procedure:

-

To a solution of CuI and (R)-BINAP in anhydrous THF at -78 °C, add phenylmagnesium bromide dropwise.

-

Stir the mixture for 30 minutes to form the chiral copper catalyst.

-

Add a solution of the N-enoyl oxazolidinone in THF to the catalyst mixture.

-

Allow the reaction to warm to -20 °C and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Purify the product by column chromatography to yield the (2S,3S)-3-phenylcyclopentanecarbonyl oxazolidinone derivative.

-

Step 2: Cleavage of the Chiral Auxiliary

The chiral auxiliary is removed by hydrolysis to yield the corresponding carboxylic acid.

-

Materials: The product from Step 1, Lithium hydroxide, Hydrogen peroxide, THF/Water mixture.

-

Procedure:

-

Dissolve the oxazolidinone derivative in a THF/water mixture.

-

Cool to 0 °C and add aqueous hydrogen peroxide, followed by aqueous lithium hydroxide.

-

Stir for 4 hours at room temperature.

-

Quench with sodium sulfite and acidify with 1M HCl.

-

Extract with ethyl acetate and purify to obtain (1S,2S)-2-phenylcyclopentanecarboxylic acid.

-

Step 3: Curtius Rearrangement

The carboxylic acid is converted to the amine via a Curtius rearrangement.

-

Materials: (1S,2S)-2-phenylcyclopentanecarboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol, Hydrochloric acid.

-

Procedure:

-

To a solution of the carboxylic acid and triethylamine in anhydrous tert-butanol, add DPPA.

-

Heat the mixture to reflux for 16 hours to form the tert-butyl carbamate (Boc-protected amine).

-

Cool the reaction and concentrate under reduced pressure.

-

Dissolve the residue in methanol and add concentrated hydrochloric acid.

-

Stir at room temperature for 2 hours to remove the Boc protecting group.

-

Basify with aqueous NaOH and extract with diethyl ether to yield this compound.

-

Biological Assays

3.2.1. Dopamine Transporter (DAT) Radioligand Binding Assay

This assay measures the affinity of the test compounds for the dopamine transporter.

-

Materials: Human DAT-expressing cell membranes, [³H]-WIN 35,428 (radioligand), Test compounds (isomers of 2-phenylcyclopentanamine), GBR 12909 (non-labeled competing ligand for non-specific binding), Assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4), Scintillation fluid, Glass fiber filters.

-

Procedure:

-

In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the test compound.

-

For non-specific binding determination, add a high concentration of GBR 12909.

-

Add [³H]-WIN 35,428 to all wells to initiate the binding reaction.

-

Incubate at room temperature for 1 hour.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the Kᵢ values for each compound.

-

3.2.2. AMPA Receptor Functional Assay (Calcium Influx)

This assay measures the ability of the test compounds to potentiate AMPA receptor-mediated calcium influx in cultured neurons.

-

Materials: Primary cortical neurons, Fluo-4 AM (calcium indicator dye), Assay buffer (HEPES-buffered saline), AMPA, Test compounds, 96-well black-walled, clear-bottom plates, Fluorometric imaging plate reader.

-

Procedure:

-

Plate primary cortical neurons in 96-well plates.

-

Load the cells with Fluo-4 AM dye.

-

Wash the cells with assay buffer.

-

Add varying concentrations of the test compounds and incubate for 15 minutes.

-

Place the plate in a fluorometric imaging plate reader and measure the baseline fluorescence.

-

Inject a sub-maximal concentration of AMPA to stimulate the receptors.

-

Record the change in fluorescence intensity over time.

-

Calculate the potentiation of the AMPA response for each concentration of the test compound and determine the EC₅₀ values.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the study of this compound.

Spectroscopic Analysis of 2-Phenylcyclopentanamine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the differentiation and characterization of cis- and trans- isomers of 2-phenylcyclopentanamine. Given the stereochemical nuances of this compound, which can significantly influence its pharmacological and toxicological properties, a robust analytical framework for isomer identification is paramount in research and drug development.